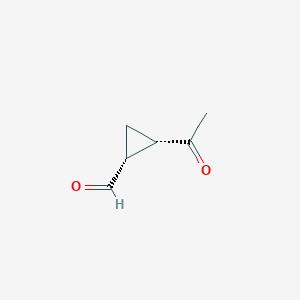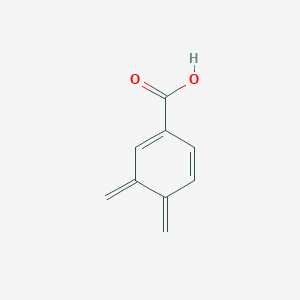
Methyl 2-(2-fluoroethoxy)-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the benzoate family and has a molecular formula of C10H8FIO3.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a precursor for the synthesis of novel drugs. The compound has been shown to exhibit anticancer properties and can be used in the development of new cancer treatments. It can also be used in the synthesis of imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging.
Wirkmechanismus
The mechanism of action of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The compound also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Methyl 2-(2-fluoroethoxy)-5-iodobenzoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-(2-fluoroethoxy)-5-iodobenzoate in lab experiments is its high purity. The synthesis method has been optimized to produce the compound with minimal impurities. This ensures that the results of lab experiments are accurate and reproducible. However, one of the limitations of using the compound in lab experiments is its cost. Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(2-fluoroethoxy)-5-iodobenzoate. One direction is to further investigate its potential applications in the field of medicinal chemistry. The compound has shown promise as a precursor for the synthesis of novel drugs, and further research could lead to the development of new cancer treatments. Another direction is to investigate the mechanism of action of the compound in more detail. Understanding how the compound inhibits cancer cell growth could lead to the development of more effective cancer treatments. Finally, future research could focus on optimizing the synthesis method to reduce the cost of the compound and make it more widely available for research.
Synthesemethoden
The synthesis of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate involves the reaction of 2-fluoroethanol and 5-iodosalicylic acid with methyl chloroformate. The reaction takes place under controlled conditions and yields the desired product with high purity. The synthesis method has been optimized to produce large quantities of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate with minimal impurities.
Eigenschaften
IUPAC Name |
methyl 2-(2-fluoroethoxy)-5-iodobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQFSXXGWQZJEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)OCCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590143 |
Source


|
| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
193882-74-5 |
Source


|
| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)


![3-methylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B67571.png)
![(1R,7S)-4-propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B67572.png)


![N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine](/img/structure/B67577.png)
